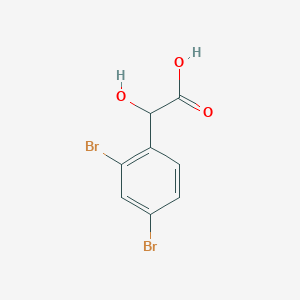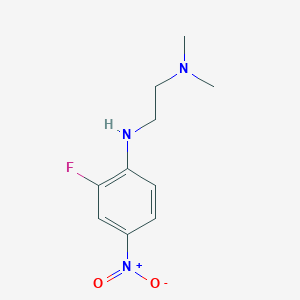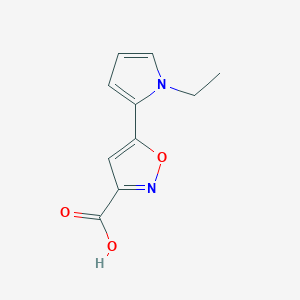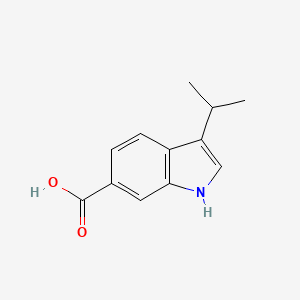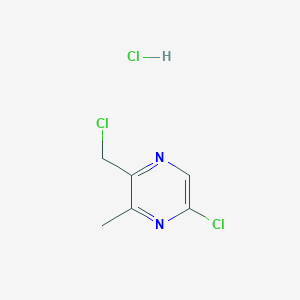
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is a chemical compound with the molecular formula C6H7Cl2N2·HCl It is a pyrazine derivative that has been studied for its various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride typically involves the chlorination of 3-methylpyrazine. The process includes the following steps:
Chlorination: 3-methylpyrazine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms at the desired positions.
Hydrochloride Formation: The resulting 5-Chloro-2-(chloromethyl)-3-methylpyrazine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Chlorination: Using industrial chlorinators and catalysts to achieve efficient chlorination.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other pyrazine derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: Affect cellular processes by interacting with DNA or proteins.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride: A similar compound with a pyrimidine ring instead of a pyrazine ring.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another compound with similar chlorine substitution but different ring structure.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H7Cl3N2 |
|---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-methylpyrazine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c1-4-5(2-7)9-3-6(8)10-4;/h3H,2H2,1H3;1H |
InChI Key |
ZZYOUWKLWSGXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1CCl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


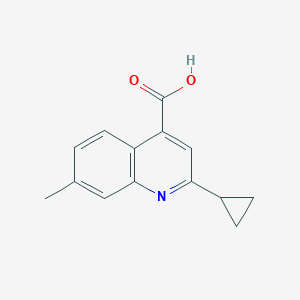
![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)
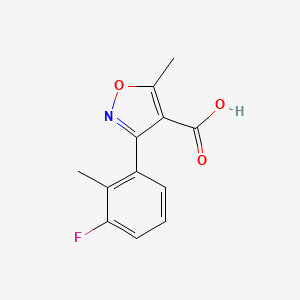
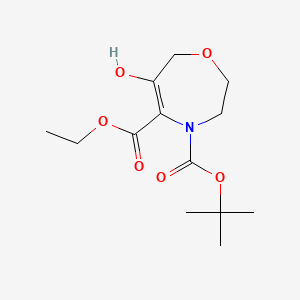

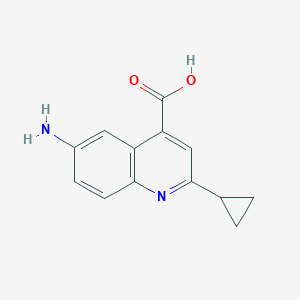
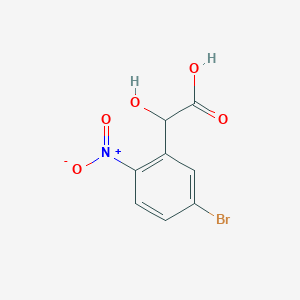

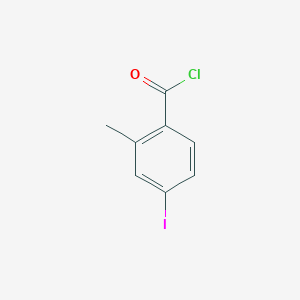
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
